An In-depth Technical Guide to 3-Fluoro-4-isopropoxybenzoic Acid
An In-depth Technical Guide to 3-Fluoro-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-isopropoxybenzoic acid (CAS No. 258273-30-2), a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its potential applications, particularly in drug discovery. The inclusion of a fluorine atom and an isopropoxy group on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide is intended to be a practical resource for researchers and professionals engaged in the design and synthesis of new chemical entities.
Introduction: The Strategic Importance of Fluorinated Benzoic Acids in Modern Chemistry
Fluorinated benzoic acid derivatives are a cornerstone in the field of organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The introduction of fluorine, a highly electronegative and sterically small atom, can profoundly influence a molecule's physicochemical and biological properties. Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to biological targets through favorable electrostatic interactions, and modulate the acidity of the carboxylic acid group.
The isopropoxy substituent, on the other hand, is a lipophilic group that can improve a compound's solubility in nonpolar environments and enhance its ability to cross biological membranes. The branched nature of the isopropoxy group can also introduce steric bulk, which can influence the molecule's conformation and provide a shield against metabolic degradation.
3-Fluoro-4-isopropoxybenzoic acid synergistically combines these advantageous features. This guide will explore the synthesis, properties, and applications of this versatile molecule, providing a solid foundation for its use in advanced research and development.
Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and product development.[1][2][3]
| Property | Value | Source |
| CAS Number | 258273-30-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁FO₃ | [1][3] |
| Molecular Weight | 198.19 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Predicted Boiling Point | 304.5±22.0 °C | [2] |
| Predicted pKa | 4.31±0.10 | [2] |
| Storage | Sealed in a dry environment at room temperature. | [2] |
| Synonyms | 3-Fluoro-4-(1-methylethoxy)benzoic acid | [1] |
Synthesis of 3-Fluoro-4-isopropoxybenzoic Acid: A Proposed Pathway
Rationale for the Proposed Synthetic Route
The synthesis of ethers from phenols, known as the Williamson ether synthesis, is a robust and widely used reaction. This approach is ideal for introducing the isopropoxy group onto the phenolic hydroxyl of 3-Fluoro-4-hydroxybenzoic acid. The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an isopropyl halide.
Detailed Experimental Protocol
Step 1: Williamson Ether Synthesis
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Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-Fluoro-4-hydroxybenzoic acid (10.0 g, 64.1 mmol) and anhydrous potassium carbonate (17.7 g, 128.2 mmol).
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Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
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Addition of Alkylating Agent: While stirring the suspension, add isopropyl bromide (11.8 mL, 128.2 mmol) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
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Acidification: Acidify the aqueous solution to a pH of approximately 2-3 by the slow addition of 2 M hydrochloric acid. A precipitate will form.
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Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-Fluoro-4-isopropoxybenzoic acid.
Spectroscopic Characterization
While experimental spectra for 3-Fluoro-4-isopropoxybenzoic acid are not provided in the search results, the expected spectral characteristics can be inferred from data for analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and the other substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable information about the carbon skeleton. Key signals will include the carbonyl carbon of the carboxylic acid, the aromatic carbons (with C-F coupling), and the carbons of the isopropoxy group.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at m/z = 198.19.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, and C-O and C-F stretching vibrations.
Applications in Drug Discovery and Development
Benzoic acid derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[4] The introduction of fluorine and an isopropoxy group in 3-Fluoro-4-isopropoxybenzoic acid makes it a promising intermediate for the synthesis of novel drug candidates.
Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Structurally similar compounds, such as 3-fluoro-4-methoxybenzoic acid, are utilized as key intermediates in the synthesis of various pharmaceuticals.[5] This suggests that 3-Fluoro-4-isopropoxybenzoic acid can serve a similar role, providing a versatile starting material for more complex molecules.
Potential as a Scaffold for Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
Many NSAIDs are based on substituted benzoic acid structures. The specific substitution pattern of 3-Fluoro-4-isopropoxybenzoic acid may lead to the development of new NSAIDs with improved efficacy or a more favorable side-effect profile.
Exploration in Anticancer and Antimicrobial Drug Discovery
Benzoic acid derivatives have been investigated for their potential as anticancer and antimicrobial agents. The unique electronic and steric properties conferred by the fluoro and isopropoxy groups could lead to the discovery of compounds with potent and selective activity against cancer cells or microbial pathogens.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 3-Fluoro-4-isopropoxybenzoic acid.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. |
Conclusion
3-Fluoro-4-isopropoxybenzoic acid is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of a fluorine atom and an isopropoxy group on a benzoic acid scaffold offers significant potential for the development of novel therapeutic agents with enhanced properties. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and its potential applications, serving as a foundational resource for researchers in the field. Further exploration of the biological activities of derivatives of this compound is a promising avenue for future research.
References
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PubChem. (n.d.). 4-Isopropoxybenzoic acid. Retrieved from [Link]
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001CHEMICAL. (n.d.). CAS No. 258273-30-2, 3-Fluoro-4-isopropoxybenzoic acid. Retrieved from [Link]
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Aaron-chem. (n.d.). 258273-30-2 | MFCD11156603 | 3-Fluoro-4-isopropoxybenzoic acid. Retrieved from [Link]
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SpectraBase. (n.d.). p-Isopropoxybenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Isopropoxybenzoic acid. Retrieved from [Link]
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